(4-Chloro-phenylsulfanyl)-acetaldehyde
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Overview
Description
(4-Chloro-phenylsulfanyl)-acetaldehyde is an organic compound characterized by the presence of a chloro-substituted phenyl group attached to a sulfanyl group, which is further connected to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-phenylsulfanyl)-acetaldehyde typically involves the reaction of 4-chlorothiophenol with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-phenylsulfanyl)-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reactions typically occur in the presence of a base, such as sodium hydroxide (NaOH), and may require heating to proceed efficiently.
Major Products Formed:
Oxidation: (4-Chloro-phenylsulfanyl)-acetic acid.
Reduction: (4-Chloro-phenylsulfanyl)-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-phenylsulfanyl)-acetaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-phenylsulfanyl)-acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro and sulfanyl groups may also contribute to the compound’s reactivity and specificity towards certain targets.
Comparison with Similar Compounds
- (4-Chloro-phenylsulfanyl)-acetic acid
- (4-Chloro-phenylsulfanyl)-ethanol
- (4-Chloro-phenylsulfanyl)-acetyl chloride
Comparison: Compared to its similar compounds, (4-Chloro-phenylsulfanyl)-acetaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential applications. For example, while (4-Chloro-phenylsulfanyl)-acetic acid is more stable and less reactive, this compound can participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H7ClOS |
---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C8H7ClOS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-5H,6H2 |
InChI Key |
SKIIOFFRCPAPAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCC=O)Cl |
Origin of Product |
United States |
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